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molecular formula C10H12N2O3 B8537980 7-Nitro-1,2,3,4-tetrahydroisoquinoline-3-methanol

7-Nitro-1,2,3,4-tetrahydroisoquinoline-3-methanol

Cat. No. B8537980
M. Wt: 208.21 g/mol
InChI Key: RNUCRXHRBPLYTA-UHFFFAOYSA-N
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Patent
US06140322

Procedure details

To 7-nitro-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid methyl ester (5.0 g, 21.2 mmol) in dry tetrahydrofuran (18.5 ml) was added 10M borane-methyl sulfide complex (2.4 ml). The mixture was heated at reflux for 1.5 h while distilling off the methyl sulfide formed. The reaction mixture was cooled and methanol (2.7 ml) was added cautiously followed by 6N hydrochloric acid (5.4 ml). The mixture was then refluxed for 2.5 h and concentrated to dryness under reduced pressure. The solid residue was dissolved in water, the solution basified with 2.5N sodium hydroxide solution and the product extracted into dichloromethane. The crude product was purified by chromatography using silica gel and 5% methanol saturated with ammonia in dichloromethane to yield 7-nitro-1,2,3,4-tetrahydroisoquinoline-3-methanol (1.71 g).
Name
7-nitro-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid methyl ester
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
18.5 mL
Type
solvent
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step Two
Quantity
5.4 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([CH:5]1[CH2:14][C:13]2[C:8](=[CH:9][C:10]([N+:15]([O-:17])=[O:16])=[CH:11][CH:12]=2)[CH2:7][NH:6]1)=O.CO.Cl>O1CCCC1>[N+:15]([C:10]1[CH:9]=[C:8]2[C:13]([CH2:14][CH:5]([CH2:3][OH:2])[NH:6][CH2:7]2)=[CH:12][CH:11]=1)([O-:17])=[O:16]

Inputs

Step One
Name
7-nitro-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid methyl ester
Quantity
5 g
Type
reactant
Smiles
COC(=O)C1NCC2=CC(=CC=C2C1)[N+](=O)[O-]
Name
Quantity
18.5 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
2.7 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
5.4 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1.5 h
Duration
1.5 h
DISTILLATION
Type
DISTILLATION
Details
while distilling off the methyl sulfide
CUSTOM
Type
CUSTOM
Details
formed
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then refluxed for 2.5 h
Duration
2.5 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The solid residue was dissolved in water
EXTRACTION
Type
EXTRACTION
Details
the product extracted into dichloromethane
CUSTOM
Type
CUSTOM
Details
The crude product was purified by chromatography

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C2CC(NCC2=C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 1.71 g
YIELD: CALCULATEDPERCENTYIELD 38.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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